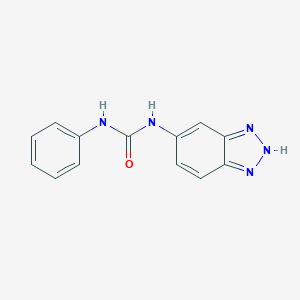![molecular formula C15H26O9 B100039 [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate CAS No. 19285-92-8](/img/structure/B100039.png)
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate, also known as DMTM, is a synthetic compound that has gained significant interest in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt pathway and the NF-κB pathway. [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has also been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes.
Biochemical and Physiological Effects
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has also been shown to improve cognitive function and protect neurons from toxicity.
実験室実験の利点と制限
One advantage of using [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation, making it a potential therapeutic agent for a variety of diseases. However, one limitation of using [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
For [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate research include further investigation into its mechanism of action, optimization of its synthesis method, and development of more effective formulations for in vivo administration. Additionally, [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate could be studied for its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases.
合成法
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate is synthesized through a multi-step process starting with the reaction of 3,4,5-trimethoxybenzaldehyde with 2,5-dimethoxytetrahydrofuran in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with acetic anhydride to produce [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate.
科学的研究の応用
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has been shown to protect neurons from amyloid-beta-induced toxicity and improve cognitive function. In inflammation research, [(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
特性
CAS番号 |
19285-92-8 |
|---|---|
製品名 |
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate |
分子式 |
C15H26O9 |
分子量 |
350.36 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-2,5-diacetyloxy-3,4,6-trimethoxyhexyl] acetate |
InChI |
InChI=1S/C15H26O9/c1-9(16)22-8-13(24-11(3)18)15(21-6)14(20-5)12(7-19-4)23-10(2)17/h12-15H,7-8H2,1-6H3/t12-,13-,14-,15-/m1/s1 |
InChIキー |
JTIPYRUUQYKTIG-KBUPBQIOSA-N |
異性体SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC)OC(=O)C)OC)OC)OC(=O)C |
SMILES |
CC(=O)OCC(C(C(C(COC)OC(=O)C)OC)OC)OC(=O)C |
正規SMILES |
CC(=O)OCC(C(C(C(COC)OC(=O)C)OC)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)


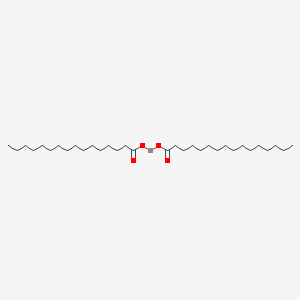
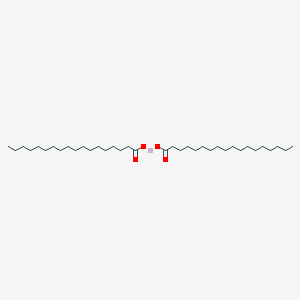
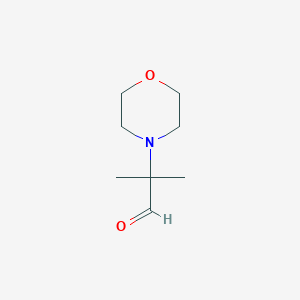
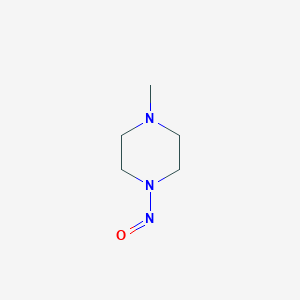
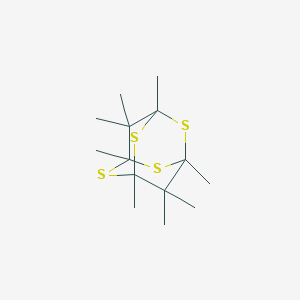

![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)
![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)
